6-Oxaspiro[3.5]nonane-7-carboxylic acid
Description
Contextual Significance of Spirocyclic Compounds in Contemporary Organic Chemistry
Spirocyclic compounds are of considerable importance in modern organic chemistry due to their unique three-dimensional structures. Unlike planar aromatic systems, the spirocyclic framework arranges functional groups in distinct spatial orientations, which can profoundly influence a molecule's physical, chemical, and biological properties. This inherent three-dimensionality is highly sought after in fields such as medicinal chemistry, where it can lead to enhanced binding affinity and selectivity for biological targets. The rigid nature of the spirocyclic core can also improve metabolic stability and other pharmacokinetic properties of drug candidates.
Unique Structural Attributes and Research Interest in Oxaspiro[3.5]nonane Systems
The oxaspiro[3.5]nonane system, which features a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring through a common carbon atom, possesses a unique combination of structural features. The presence of the oxygen atom in the spirocyclic framework introduces polarity and the potential for hydrogen bonding, which can influence solubility and interactions with other molecules. The strained oxetane ring can also serve as a reactive handle for further chemical transformations. Research interest in such systems is driven by the desire to explore novel chemical space and to develop new synthetic methodologies for constructing these complex architectures.
Historical Development and Emerging Trends in the Study of Spiro[3.5]nonane Carboxylic Acids
The synthesis of the parent spiro[3.5]nonane hydrocarbon framework dates back to the mid-20th century, with early methods focusing on establishing the fundamental connectivity of the spirocyclic system. caltech.edu Over the decades, synthetic methods have evolved to allow for the introduction of various functional groups, including carboxylic acids. The study of spiro[3.5]nonane carboxylic acids has been largely driven by their potential as building blocks in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
An emerging trend in this area is the development of stereoselective synthetic routes to access specific enantiomers or diastereomers of substituted spiro[3.5]nonane carboxylic acids. This is crucial for understanding structure-activity relationships in biological systems. Furthermore, there is growing interest in the incorporation of heteroatoms, such as oxygen, into the spirocyclic framework to modulate the physicochemical properties of these compounds.
Overview of Scholarly Research Trajectories for 6-Oxaspiro[3.5]nonane-7-carboxylic Acid
Direct scholarly research specifically focused on this compound is not extensively documented in publicly available literature. Its existence is noted in chemical databases, providing basic information such as its CAS number, molecular formula, and molecular weight. chemscene.com Research on closely related structures, such as other oxaspiro[3.5]nonane derivatives and spiro[3.5]nonane carboxylic acids, suggests that the research trajectory for this compound would likely involve its synthesis as a novel molecular scaffold. Subsequent investigations would be expected to explore its chemical reactivity and potential applications, drawing parallels from the broader class of spirocyclic compounds. For instance, studies on related azaspiro[3.5]nonane carboxylic acids have explored their utility as building blocks in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase (FAAH).
Scope and Interdisciplinary Relevance of Academic Investigations
The academic investigation of this compound and its derivatives holds potential relevance across multiple scientific disciplines. In organic synthesis , the development of efficient and stereoselective routes to this compound would be a valuable contribution. In medicinal chemistry , it could serve as a novel scaffold for the design of therapeutic agents, leveraging its three-dimensional structure to achieve high target specificity. acs.org In materials science , the incorporation of such spirocyclic structures could lead to the development of new polymers or other materials with unique physical properties. The broader class of spiro compounds has already found applications in these interdisciplinary areas, suggesting a similar potential for the oxaspiro[3.5]nonane framework.
Detailed Research Findings
While specific research findings for this compound are not available, we can present the known chemical data for this compound and a constitutional isomer, 6-Oxaspiro[3.5]nonane-9-carboxylic acid, to provide context and a basis for future research.
Table 1: Chemical Data for 6-Oxaspiro[3.5]nonane Carboxylic Acid Isomers
| Property | This compound | 6-Oxaspiro[3.5]nonane-9-carboxylic acid |
| CAS Number | 2416228-94-7 chemscene.com | 1784255-65-7 guidechem.com |
| Molecular Formula | C₉H₁₄O₃ chemscene.com | C₉H₁₄O₃ guidechem.com |
| Molecular Weight | 170.21 g/mol chemscene.com | 170.21 g/mol guidechem.com |
| Canonical SMILES | C1CC2(C1)CCOC(C2)C(=O)O | C1CC2(C1)COCCC2C(=O)O guidechem.com |
| InChIKey | Not available | SWMHBZQNFFREJG-UHFFFAOYSA-N guidechem.com |
| Topological Polar Surface Area | Not available | 46.5 Ų guidechem.com |
| Hydrogen Bond Acceptor Count | Not available | 3 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYODGIOQQVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Analysis of 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Systematic Nomenclature and Isomeric Considerations for 6-Oxaspiro[3.5]nonane-7-carboxylic Acid
A precise understanding of a molecule's identity begins with its systematic name, which encodes its structural and stereochemical information.
IUPAC Naming Conventions and Common Aliases
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for the parent spiroalkane is spiro[3.5]nonane. nih.gov The numbers within the brackets denote the number of carbon atoms in each ring linked to the spiro atom, excluding the spiro atom itself. The "oxa" prefix indicates the replacement of a carbon atom with an oxygen atom in the ring, and its position is designated by the number "6". The "-7-carboxylic acid" suffix specifies the location of the carboxyl functional group. Therefore, the full IUPAC name is This compound . While this systematic name is unambiguous, shorter or common aliases are not prevalent in the scientific literature for this specific compound.
Positional Isomers and Their Structural Distinctions
Positional isomers of this compound have the same molecular formula but differ in the placement of the oxa group and the carboxylic acid substituent on the spiro[3.5]nonane framework. The structural distinctions of several key isomers are outlined below.
| Isomer Name | Structural Description |
| 6-Oxaspiro[3.5]nonane-2-carboxylic acid | In this isomer, the carboxylic acid group is attached to the cyclobutane (B1203170) ring at the C2 position, while the oxygen atom remains at the C6 position of the oxane ring. |
| 7-Oxaspiro[3.5]nonane-1-carboxylic acid | Here, the oxygen atom is at the C7 position of the oxane ring, and the carboxylic acid group is attached to the cyclobutane ring at the C1 position. |
| 7-Oxaspiro[3.5]nonane-6-carboxylic acid | This isomer features the oxygen atom at the C7 position and the carboxylic acid group at the C6 position, both on the larger six-membered ring. |
These subtle changes in the positions of the heteroatom and the functional group can lead to significant differences in the molecule's physical, chemical, and biological properties.
Conformational Analysis of the Spiro[3.5]nonane Framework
Ring Strain and Geometrical Considerations in the Cyclobutane and Oxane Rings
The spiro[3.5]nonane skeleton is composed of a cyclobutane ring and a six-membered oxane ring. Cyclobutane rings are known to possess significant ring strain due to the deviation of their internal bond angles (ideally 90° in a planar conformation) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. wikipedia.orglibretexts.orgmasterorganicchemistry.com This angle strain, combined with torsional strain from eclipsing hydrogen atoms, makes the ring less stable than its acyclic counterparts. masterorganicchemistry.comlibretexts.org To alleviate some of this strain, cyclobutane rings often adopt a puckered or "butterfly" conformation. libretexts.org
The six-membered oxane ring, being larger, has more conformational flexibility and can adopt various conformations, such as the chair, boat, and twist-boat, similar to cyclohexane (B81311). libretexts.org The chair conformation is generally the most stable due to minimized angle and torsional strain.
Chiral Properties and Stereoisomerism of this compound
Spiro compounds can exhibit chirality, a property where a molecule is non-superimposable on its mirror image. wikipedia.org This can arise from several factors within the spirocyclic system.
Spiro compounds can be chiral due to the presence of a stereocenter at the spiro atom if it is connected to four different groups. numberanalytics.com They can also exhibit chirality due to the relative configuration of substituents on the rings, leading to diastereomers. numberanalytics.com Some spiro compounds display axial chirality, which arises from the twisted nature of the two rings relative to each other. wikipedia.org
In the case of this compound, the carbon atom at position 7 (C7), to which the carboxylic acid group is attached, is a stereocenter as it is bonded to four different groups (a hydrogen atom, the carboxylic acid group, the oxygen atom at C6, and the spiro carbon). This gives rise to the possibility of two enantiomers, (R)-6-Oxaspiro[3.5]nonane-7-carboxylic acid and (S)-6-Oxaspiro[3.5]nonane-7-carboxylic acid. The spiro atom itself in the parent spiro[3.5]nonane is not a stereocenter as the two paths around each ring are identical. However, the introduction of the oxygen atom and the carboxylic acid group breaks this symmetry. A comprehensive stereochemical analysis would require the determination of the absolute configuration of each stereocenter.
Identification of Stereocenters and Elements of Chirality
The chirality of this compound arises from multiple stereogenic elements within its structure. A stereocenter is an atom, typically carbon, that is bonded to four different groups, resulting in a chiral molecule.
In the case of this compound, the following stereocenters can be identified:
The Spirocyclic Carbon Atom (C5): The central carbon atom where the oxetane (B1205548) and tetrahydropyran (B127337) rings are joined is a spirocenter. In many spirocyclic systems, this atom can be a source of axial chirality if the rings are appropriately substituted, creating non-superimposable mirror images. For this compound, the dissymmetry of the substituents on both rings renders this spirocenter a chiral axis.
The Carboxylic Acid-Bearing Carbon (C7): The carbon atom to which the carboxylic acid group is attached (C7) is bonded to four different groups: a hydrogen atom, the carboxylic acid group, and two different pathways around the tetrahydropyran ring. This makes C7 a traditional tetrahedral stereocenter.
The presence of these stereocenters indicates that this compound is a chiral molecule and can exist as multiple stereoisomers.
Enantiomeric and Diastereomeric Relationships within the Spirocyclic System
Given the presence of two distinct stereogenic elements (the spirocenter at C5 and the stereocenter at C7), this compound can exist as a total of 22 = 4 possible stereoisomers. These stereoisomers have specific relationships with one another, defined as either enantiomers or diastereomers.
Enantiomers: Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, if we designate the configuration at the spirocenter as (aR) or (aS) (for axial chirality) and the configuration at C7 as (R) or (S), then the enantiomeric pairs would be:
(aR, 7R) and (aS, 7S)
(aR, 7S) and (aS, 7R)
Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. In this system, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For example:
(aR, 7R) is a diastereomer of (aR, 7S) and (aS, 7R).
(aS, 7S) is a diastereomer of (aS, 7R) and (aR, 7S).
The different spatial arrangements of the substituents in these stereoisomers can lead to distinct physical, chemical, and biological properties.
Analogous Spirocyclic Systems with Heteroatom Substitutions (e.g., azaspiro[3.5]nonane carboxylic acids)
The replacement of the oxygen atom in the this compound scaffold with other heteroatoms, such as nitrogen, leads to analogous spirocyclic systems with potentially altered properties. Azaspiro[3.5]nonane carboxylic acids are a prominent example of such analogs and have been explored for their utility in drug design.
The stereochemical considerations for azaspiro[3.5]nonane carboxylic acids are similar to their oxaspiro counterparts. The presence of the spirocenter and any substituted chiral carbons on the rings will lead to the possibility of multiple stereoisomers.
Advanced Synthetic Methodologies for 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid and Its Core Structure
Retrosynthetic Strategies Towards the 6-Oxaspiro[3.5]nonane Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 6-oxaspiro[3.5]nonane core, several key disconnections can be envisioned, guiding the design of a forward synthesis.
A primary disconnection targets the lactone functionality. The ester linkage within the 6-oxaspiro[3.5]nonan-7-one core can be disconnected via a Baeyer-Villiger oxidation logic. This approach traces the lactone back to a corresponding spirocyclic ketone, specifically spiro[3.5]nonan-7-one . This precursor simplifies the target by removing the heteroatom from the six-membered ring and provides a clear intermediate goal for the synthesis.
Further deconstruction of spiro[3.5]nonan-7-one can proceed by disconnecting the spirocyclic system itself. Two main strategies emerge:
Intramolecular Disconnection: One of the C-C bonds of either the cyclobutane (B1203170) or cyclohexane (B81311) ring is disconnected. For instance, disconnecting the cyclobutane ring leads to a cyclohexanone (B45756) derivative bearing a reactive four-carbon chain, primed for an intramolecular cyclization or spiroannulation reaction.
Cycloaddition Disconnection: The cyclobutane ring can be retrosynthetically cleaved via a [2+2] cycloaddition logic. This powerful strategy disconnects the four-membered ring into two simpler alkene components: a methylenecyclohexane (B74748) derivative and a ketene (B1206846) or another suitable two-carbon synthon. This approach is particularly attractive for its ability to rapidly build complexity.
These retrosynthetic pathways highlight the central importance of forming either the spiro-fused carbocyclic system first, followed by ring expansion to the lactone, or constructing the rings through convergent cycloaddition or intramolecular cyclization strategies.
Cyclization Reactions for Spiro[3.5]nonane Construction
The formation of the spiro[3.5]nonane skeleton is the cornerstone of the synthesis. Both intramolecular and intermolecular strategies have been developed to construct this challenging spirocyclic motif efficiently.
Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. Spiroannulation, a specialized form of this reaction, is particularly effective for creating spirocenters. This can be achieved by the intramolecular alkylation of an enolate. For example, a suitably substituted cyclohexanone bearing a 4-halobutyl side chain at the alpha-position can be treated with a base to generate an enolate, which then displaces the halide to form the spiro[3.5]nonane-1-one system.
More advanced methods, such as transition-metal-catalyzed C-H activation-initiated spiroannulation, have emerged as powerful tools. rsc.org These reactions create the spirocyclic system by forming a C-C bond between two unactivated positions, offering high atom economy and novel bond constructions. rsc.org Similarly, nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to forge 5-, 6-, and 7-membered spirocycles, representing a viable, albeit indirect, route to related spirocyclic lactone systems. acs.org Another approach involves oxidative radical cyclization, which can be used to form spiroketals and other spirocycles under mild conditions, avoiding the harsh reagents often required in classical methods. researchgate.net
Intermolecular cycloadditions, particularly [2+2] cycloadditions, offer a direct and convergent route to the cyclobutane ring of the spiro[3.5]nonane core. In this approach, two different molecules are brought together to form the four-membered ring in a single step. The reaction typically involves an electron-rich alkene and an electron-poor alkene, or the photochemical dimerization of alkenes.
A common strategy for constructing the spiro[3.5]nonane system involves the reaction of a methylenecyclohexane derivative with a ketene, generated in situ. The ketene acts as the two-carbon component, reacting with the exocyclic double bond of the cyclohexane to form a spiro[3.5]nonan-1-one. This method is highly efficient for creating the spiro-fused cyclobutanone (B123998) structure.
Visible light-mediated intermolecular [2+2] photocycloaddition is another powerful technique. This method allows for the construction of complex spirocyclic cores from olefins and other unsaturated systems, often with high stereoselectivity. beilstein-journals.org Such reactions have been successfully applied to the synthesis of diverse sp3-rich spirocycles, which are valuable in medicinal chemistry. beilstein-journals.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| [2+2] Photocycloaddition | 7-methylcoumarin, methylenecyclobutanes | Visible light | Spiro[3.3]heptanes | beilstein-journals.org |
| Asymmetric [2+2] Cycloaddition | 3-olefinic oxindoles, N-allenamides | Lewis Acid (e.g., Sc(OTf)₃) | Spirocyclobutyl Oxindoles | nih.gov |
| Thermal [2+2] Cycloaddition | Alkene, Keteniminium salts | Heat | Spiro-fused cyclobutane | nih.gov |
Ring Expansion and Contraction Strategies in Oxaspiro System Synthesis
Ring expansion reactions are a powerful method for converting a readily available carbocyclic ring into a larger heterocyclic system, such as a lactone. The Baeyer-Villiger oxidation is the most prominent example of this strategy for the synthesis of the 6-oxaspiro[3.5]nonane core. nih.govorganic-chemistry.org
The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl carbon. nih.govorganic-chemistry.org Starting from spiro[3.5]nonan-7-one , treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid, would yield the target 6-oxaspiro[3.5]nonan-7-one . organic-chemistry.org
The mechanism involves the initial attack of the peroxy acid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. nih.govyoutube.com This is followed by the migratory insertion of one of the α-carbons. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will migrate preferentially. For spiro[3.5]nonan-7-one, the migration of the more substituted spiro carbon (C5) would lead to the formation of 7-oxa-spiro[3.5]nonan-6-one, while migration of the methylene (B1212753) carbon (C8) yields the desired 6-oxaspiro[3.5]nonan-7-one . The outcome can be influenced by steric and stereoelectronic factors. illinois.edu
| Precursor | Reagent | Product | Key Transformation | Ref |
| Cyclic Ketone | m-CPBA | Lactone | Oxygen insertion | nih.gov |
| spiro[3.5]nonan-7-one | H₂O₂ / Lewis Acid | 6-Oxaspiro[3.5]nonan-7-one | Oxygen insertion | organic-chemistry.org |
| 6-membered ketone | m-CPBA | 7-membered lactone | Ring expansion | nih.gov |
Introduction of the Carboxylic Acid Functionality
The final stage in the synthesis of 6-oxaspiro[3.5]nonane-7-carboxylic acid involves the introduction of the carboxyl group. This must be done with high regioselectivity, targeting the carbon atom alpha to the lactone carbonyl (C8).
The most common and direct method for introducing a carboxylic acid group at the α-position of a carbonyl compound is through the carboxylation of its enolate. ucsb.edulibretexts.org This strategy is directly applicable to the 6-oxaspiro[3.5]nonan-7-one precursor.
The process involves two key steps:
Enolate Formation: The spirocyclic lactone is treated with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is a typical choice for this deprotonation, as it is highly effective at forming the kinetic enolate by removing a proton from the less sterically hindered α-carbon. libretexts.org In this case, LDA would selectively deprotonate the C8 position of the lactone.
Carboxylation: The resulting enolate is then quenched with an electrophilic source of carbon dioxide, such as dry CO₂ gas or solid dry ice. An acidic workup protonates the resulting carboxylate to yield the final product, This compound .
An alternative strategy involves introducing the carboxyl group or a precursor earlier in the synthesis. For example, a malonic ester synthesis approach could be used to construct one of the rings, leaving a masked carboxylic acid that is revealed in a later step. libretexts.org Another method is the carbonylation of an organometallic intermediate with CO₂, a technique used in the industrial synthesis of the spirocyclic drug spironolactone, where an alkyne is carbonylated after treatment with a Grignard reagent. nih.gov
Functional Group Transformations to Yield the Carboxylic Acid
The final step in the synthesis of this compound typically involves the transformation of a precursor functional group at the C7 position into a carboxylic acid. Several established methods can be employed for this purpose.
One of the most common strategies involves the oxidation of a primary alcohol. If the synthesis provides 6-oxaspiro[3.5]nonan-7-yl)methanol as an intermediate, a variety of oxidizing agents can be utilized to afford the desired carboxylic acid. Standard conditions such as Jones oxidation (chromium trioxide in sulfuric acid and acetone) or the use of potassium permanganate (B83412) are effective. However, for substrates with sensitive functional groups, milder and more selective reagents are preferred. Swern oxidation or the use of Dess-Martin periodinane can convert the primary alcohol to an aldehyde, which can then be further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO2) under buffered conditions (the Pinnick oxidation) to avoid side reactions.
Alternatively, the carboxylic acid can be generated from the hydrolysis of an ester or a nitrile. If the synthetic route yields a methyl or ethyl ester of the target acid, simple acid- or base-catalyzed hydrolysis can furnish the carboxylic acid. Nitrile hydrolysis, under either acidic or basic conditions, provides another robust method for installing the carboxyl group.
A plausible and efficient route to the 6-oxaspiro[3.5]nonane-7-one core, a lactone, is through the Baeyer-Villiger oxidation of the corresponding spirocyclic ketone, spiro[3.5]nonan-6-one. ufmt.broup.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Subsequent transformations would then be required to introduce the carboxylic acid at the 7-position, which may be more complex. A more direct approach would be the oxidation of a precursor molecule that already contains a suitable functional group at the desired position.
| Precursor Functional Group | Transformation Reaction | Reagents | Key Considerations |
| Primary Alcohol (-CH₂OH) | Two-step oxidation | 1. DMP or Swern oxidation; 2. NaClO₂, NaH₂PO₄ | Mild conditions, high yields. |
| Ester (-COOR) | Hydrolysis | LiOH, H₂O/THF or HCl (aq) | Choice of acid or base depends on other functional groups. |
| Nitrile (-CN) | Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | Harsh conditions may not be suitable for complex molecules. |
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The synthesis of a specific stereoisomer of this compound requires careful control over the chemo-, regio-, and stereochemistry at each synthetic step.
Chemo- and Regioselectivity: In the context of the Baeyer-Villiger oxidation of an unsymmetrical spiro[3.5]nonan-6-one, the regioselectivity of the oxygen insertion is crucial. The migratory aptitude of the adjacent carbon atoms dictates the outcome. Generally, the more substituted carbon atom preferentially migrates. For spiro[3.5]nonan-6-one, the migration of the more substituted quaternary spirocyclic carbon would lead to the desired 6-oxaspiro[3.5]nonan-7-one. ufmt.brresearchgate.net
Stereoselectivity: The stereocenter at C7 can be established through various asymmetric synthesis strategies. Chiral catalysts can be employed in key bond-forming reactions to induce enantioselectivity. For instance, asymmetric bromolactonization of α-allyl carboxylic acids containing cyclic structures has been shown to produce chiral α-spiro-γ-lactones with high enantioselectivity. researchgate.net Although this creates a different ring system, the principle of using chiral catalysts for stereocontrolled lactonization is applicable.
Another approach involves the use of chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. Resolution of a racemic mixture of the final carboxylic acid or an intermediate using a chiral resolving agent is also a viable, albeit less efficient, method.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is paramount in any synthetic endeavor. For the synthesis of this compound, each reaction step would require careful optimization.
For a key step like the Baeyer-Villiger oxidation, several factors can be tuned: numberanalytics.com
Oxidant: While m-CPBA is a common choice, other peroxyacids like trifluoroperacetic acid can be more reactive. The choice of oxidant can influence reaction time and yield. sigmaaldrich.com
Solvent: Aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are typically used. The polarity of the solvent can affect the reaction rate. numberanalytics.com
Temperature: These oxidations are often run at low temperatures to control exothermicity and improve selectivity. ufmt.br
Catalyst: In some cases, Lewis acids can be used to catalyze the Baeyer-Villiger oxidation, potentially leading to milder reaction conditions and improved yields.
For functional group transformations, such as the oxidation of a primary alcohol to a carboxylic acid, optimization would involve screening different oxidizing agents, reaction times, and temperatures to maximize the yield while minimizing the formation of byproducts. Purification techniques such as column chromatography or recrystallization are then employed to achieve high purity of the final product.
| Reaction Step (Example) | Parameter to Optimize | Range of Conditions | Effect on Yield/Purity |
| Baeyer-Villiger Oxidation | Oxidant | m-CPBA, Peracetic acid, H₂O₂ | Reactivity and selectivity. |
| Temperature | -10 °C to room temperature | Controls reaction rate and side reactions. | |
| Ester Hydrolysis | Base/Acid | LiOH, NaOH, HCl, H₂SO₄ | Completeness of reaction, potential for side reactions. |
| Solvent | H₂O/THF, H₂O/MeOH | Solubility of starting material. |
Scalability and Process Development for Large-Scale Preparation
The transition of a synthetic route from a laboratory scale to a large-scale industrial process presents a unique set of challenges. For the production of this compound, several factors would need to be considered for scalability. chemistryviews.org
Reagent Cost and Availability: Reagents that are inexpensive and readily available in large quantities are preferred. For example, using sodium hypochlorite (B82951) with a catalytic amount of TEMPO for the oxidation of a primary alcohol might be more cost-effective on a large scale than using a stoichiometric amount of a complex oxidant like Dess-Martin periodinane.
Reaction Safety: Exothermic reactions, such as oxidations, need to be carefully controlled on a large scale to prevent thermal runaway. This may involve using specialized reactors with efficient cooling systems and slow addition of reagents.
Work-up and Purification: Extraction and filtration procedures need to be adapted for large volumes. Crystallization is often preferred over chromatography for purification on a large scale due to its efficiency and lower cost.
A report on the synthesis of a related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, highlights that the synthetic approaches can be facile and scalable, affording multigram quantities of the desired products with good yields. researchgate.netuniv.kiev.ua This suggests that with careful process development, the synthesis of this compound could also be amenable to large-scale preparation.
Derivatization and Functionalization of 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 6-oxaspiro[3.5]nonane-7-carboxylic acid is a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating a diverse range of derivatives with altered polarity, solubility, and biological profiles.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various established methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
| Reaction Type | Reagents and Conditions | Product |
| Fischer Esterification | R-OH, cat. H₂SO₄, heat | 6-Oxaspiro[3.5]nonane-7-carboxylate ester |
| DCC Coupling | R-OH, DCC, DMAP, CH₂Cl₂ | 6-Oxaspiro[3.5]nonane-7-carboxylate ester |
| Steglich Esterification | R-OH, EDC, DMAP, CH₂Cl₂ | 6-Oxaspiro[3.5]nonane-7-carboxylate ester |
Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using various peptide coupling reagents. Common reagents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (hydroxybenzotriazole), and the aforementioned carbodiimides. These methods are generally high-yielding and proceed under mild conditions, allowing for the synthesis of a wide array of amide derivatives.
| Reaction Type | Reagents and Conditions | Product |
| Amide Coupling | R¹R²NH, HATU, DIPEA, DMF | N-substituted-6-oxaspiro[3.5]nonane-7-carboxamide |
| Amide Coupling | R¹R²NH, EDC, HOBt, DMF | N-substituted-6-oxaspiro[3.5]nonane-7-carboxamide |
Reduction and Oxidation Reactions of the Carboxylic Acid Functionality
The carboxylic acid group can also be a site for reduction and oxidation reactions, leading to further diversification of the 6-oxaspiro[3.5]nonane scaffold.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (6-oxaspiro[3.5]nonan-7-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). masterorganicchemistry.comyoutube.com The resulting alcohol can then serve as a versatile intermediate for further functionalization, for instance, through etherification or conversion to a leaving group for nucleophilic substitution.
Oxidation: While the carboxylic acid itself is in a high oxidation state, oxidative transformations can be performed on derivatives. For example, the corresponding alcohol obtained from reduction can be re-oxidized to an aldehyde using milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Substitution Reactions on the Spirocyclic Scaffold
The spirocyclic core of this compound, particularly the cyclohexane (B81311) ring, presents opportunities for substitution reactions. These reactions can introduce new functional groups that can modulate the molecule's three-dimensional shape and properties. Halogenation, for instance, could be achieved at positions alpha to the carbonyl group of the carboxylic acid or its ester derivatives under appropriate conditions. Such halogenated intermediates could then be subjected to nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents.
Generation of Analogues through Structural Modifications
The generation of analogues of this compound can be achieved through more profound structural modifications. This could involve altering the ring sizes of the spirocyclic system, for example, by synthesizing 6-oxaspiro[3.4]octane or 7-oxaspiro[4.5]decane analogues. Furthermore, the introduction of heteroatoms into the cyclohexane ring, creating, for instance, aza- or thia- aza- or thia-oxaspiro[3.5]nonane derivatives, would lead to analogues with significantly different electronic and conformational properties.
Stereoselective Synthesis of Advanced Derivatives
Given the potential for chirality in substituted derivatives of this compound, stereoselective synthesis is a critical aspect for the development of advanced derivatives, particularly for applications in drug discovery. The introduction of substituents on the cyclohexane ring can create new stereocenters. Enantioselective or diastereoselective reactions can be employed to control the stereochemistry of these newly formed centers. For example, stereoselective reduction of a ketone precursor to the carboxylic acid could establish a specific stereoisomer.
Design and Synthesis of Compound Libraries Based on the 6-Oxaspiro[3.5]nonane Core
The 6-oxaspiro[3.5]nonane scaffold can serve as a core structure for the design and synthesis of compound libraries for high-throughput screening. nih.gov By combining the various derivatization strategies discussed—esterification, amidation, and substitution reactions—a large and diverse library of compounds can be generated. A combinatorial approach, where different building blocks are systematically combined, would allow for the rapid exploration of the chemical space around this unique spirocyclic core.
| Library Generation Strategy | Key Reactions | Diversity Elements |
| Amide Library | Parallel amide coupling | Various primary and secondary amines |
| Ester Library | Parallel esterification | Various alcohols |
| Multi-component Library | Sequential functionalization | Combination of amines, alcohols, and other building blocks |
Spectroscopic and Analytical Characterization Techniques for 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the carbon skeleton and the relative orientation of its substituents. numberanalytics.comresearchgate.net
The initial analysis begins with 1D NMR spectra, specifically ¹H and ¹³C NMR. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. numberanalytics.com
To establish the molecular framework, 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com It allows for the tracing of proton networks within the cyclohexane (B81311) and lactone rings of the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. mdpi.com This is paramount for determining the molecule's conformation and relative stereochemistry. For instance, NOE correlations can reveal whether certain protons on the cyclohexane ring are on the same face as substituents on the lactone ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Oxaspiro[3.5]nonane-7-carboxylic acid
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Notes |
| C1, C2, C3, C4 | 1.4 - 1.9 | 20 - 40 | m | Cyclohexane ring protons |
| C5 | - | ~80 - 90 | - | Spirocyclic quaternary carbon |
| C7 | - | ~175 - 180 | - | Lactone carbonyl carbon |
| C8 | 2.5 - 2.8 | ~35 - 45 | m | CH proton alpha to lactone carbonyl |
| C9 | 4.2 - 4.5 | ~70 - 75 | m | CH₂ protons of the oxacyclobutane ring |
| Carboxyl H | 10.0 - 12.0 | - | br s | Acidic proton, broad singlet |
| Carboxyl C | - | ~178 - 183 | - | Carboxylic acid carbonyl carbon |
The relative stereochemistry of this compound can be inferred from detailed analysis of NMR parameters. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the cyclohexane ring, determined from the COSY or high-resolution 1D ¹H NMR spectrum, is dependent on the dihedral angle between the protons. This relationship helps in assigning axial and equatorial positions and determining the ring's preferred conformation.
Furthermore, anisotropic effects from the carbonyl groups can aid in stereochemical assignment. The magnetic field generated by the C=O double bond creates shielding and deshielding cones in its vicinity. Protons situated in the deshielding cone (in the plane of the carbonyl group) will resonate at a lower field (higher ppm), while those in the shielding cone (above or below the plane) will be shifted upfield. By observing the chemical shifts of protons relative to the lactone and carboxylic acid carbonyls, their spatial orientation can be deduced.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. For this compound (molecular formula: C₉H₁₄O₃), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula. researchgate.net
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to detect the molecular ion, typically as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. Plausible fragmentation pathways for this molecule could include:
Loss of water ([M-H₂O]) from the carboxylic acid.
Decarboxylation (loss of CO₂) from the [M-H]⁻ ion.
Cleavage of the lactone ring, leading to characteristic neutral losses.
Retro-Diels-Alder or other ring-opening reactions of the cyclohexane moiety.
Interactive Table 2: Predicted HRMS and Fragmentation Data for this compound
| Ion | Calculated m/z | Description |
| [C₉H₁₄O₃+H]⁺ | 171.0965 | Protonated molecular ion |
| [C₉H₁₃O₃]⁻ | 169.0819 | Deprotonated molecular ion |
| [C₉H₁₂O₂+H]⁺ | 155.0859 | Loss of water from [M+H]⁺ |
| [C₈H₁₃O]⁻ | 125.0972 | Loss of CO₂ from [M-H]⁻ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.netrsc.org For this compound, these techniques would clearly identify the key structural motifs.
Carboxylic Acid Group: This group gives rise to a very prominent, broad absorption band in the IR spectrum between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded dimer. libretexts.orgspectroscopyonline.com The C=O stretch of the carboxylic acid typically appears as a strong band around 1700–1725 cm⁻¹. libretexts.org
Lactone Group: The γ-lactone ring contains a carbonyl group whose C=O stretching frequency is typically higher than that of an acyclic ester or a carboxylic acid, often appearing in the range of 1760–1780 cm⁻¹. This distinct band is a key identifier.
C-O and C-H Bonds: C-O stretching vibrations for both the lactone and carboxylic acid will be visible in the 1000–1300 cm⁻¹ region. C-H stretching vibrations of the sp³-hybridized carbons in the rings will appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretches are visible in both, non-polar bonds often give stronger Raman signals, which can be useful for analyzing the hydrocarbon backbone of the spirocyclic system.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad |
| Lactone | C=O stretch | 1760 - 1780 | Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| C-H (sp³) | C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid / Lactone | C-O stretch | 1000 - 1300 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. If a suitable single crystal of this compound can be grown, this technique can provide a complete three-dimensional model of the molecule in the solid state. The resulting data includes precise bond lengths, bond angles, and torsional angles. It would definitively establish the conformation of both the cyclohexane and lactone rings and the relative stereochemistry of all chiral centers. Furthermore, by using anomalous dispersion methods, often on a derivative containing a heavy atom, the absolute configuration (e.g., R/S assignments) of the chiral centers can be determined without ambiguity.
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Stereochemistry
As this compound is a chiral molecule, it will interact with plane-polarized light. Chiroptical methods measure this interaction and are essential for determining enantiomeric purity and absolute stereochemistry in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The chromophores in this molecule, primarily the lactone and carboxylic acid carbonyl groups, will produce characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenters. By comparing the experimentally measured CD spectrum with spectra predicted from quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT) for both possible enantiomers, the absolute configuration of the sample can be confidently assigned. mdpi.com This method is particularly powerful when X-ray crystallography is not feasible.
Computational and Theoretical Studies of 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 6-Oxaspiro[3.5]nonane-7-carboxylic acid. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
No specific published data on the HOMO-LUMO energies or the FMO analysis for this compound is currently available in the public domain. Theoretical calculations would be required to determine these values and map the spatial distribution of the HOMO and LUMO across the molecular structure. Such an analysis would reveal the most probable sites for nucleophilic and electrophilic attack.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound governs its polarity and intermolecular interactions. Electrostatic potential (ESP) maps are visual representations of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Specific electrostatic potential maps and detailed charge distribution analyses for this compound have not been reported in scientific literature. A computational study would likely show a high negative potential around the oxygen atoms of the carboxyl group and the ether linkage, indicating these as sites susceptible to electrophilic attack and hydrogen bond formation. The hydrogen of the carboxylic acid would exhibit a strong positive potential.
Conformational Space Exploration and Energy Landscapes
The flexible nature of the cyclohexane (B81311) ring and the spiro linkage in this compound allows for multiple conformations. Exploring the conformational space is vital to identify the most stable, low-energy structures that the molecule is likely to adopt. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy of each resulting conformer.
A comprehensive exploration of the conformational space and the corresponding energy landscape for this compound is not currently available. Such a study would reveal the preferred orientations of the carboxylic acid group relative to the spirocyclic core and the dominant chair, boat, or twist-boat conformations of the six-membered ring.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data or for identifying the compound. Techniques like DFT can be used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
There are no published theoretical predictions of the spectroscopic parameters for this compound. A theoretical IR spectrum would show characteristic vibrational frequencies for the C=O and O-H stretching of the carboxylic acid, as well as C-O stretching from the ether. Predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the molecule and its conformers.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its vibrations, conformational changes, and interactions with solvent molecules. By simulating the motion of atoms over time, MD can reveal insights into the molecule's flexibility and how it behaves in a condensed phase.
To date, no molecular dynamics simulation studies have been published for this compound. MD simulations could be particularly useful in understanding how the molecule interacts with water or other solvents, providing information on solvation shells and the dynamics of hydrogen bonding between the carboxylic acid group and the solvent.
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds.
Specific theoretical studies on the reaction mechanisms involving this compound have not yet been reported. Potential areas of study could include the mechanisms of its synthesis, esterification, or reactions involving the opening of the oxetane (B1205548) ring. Such studies would provide fundamental insights into its chemical reactivity and potential for use in synthesis.
Reactivity Profiles and Mechanistic Investigations of 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group (e.g., Decarboxylation, Nucleophilic Acyl Substitution)
The carboxylic acid moiety is a primary site for chemical transformations. However, its reactivity is often moderate due to the poor leaving group ability of the hydroxyl group (-OH). libretexts.org
Nucleophilic Acyl Substitution: This class of reactions is fundamental to carboxylic acids but typically requires activation of the carbonyl group. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and regenerate the carbonyl double bond. youtube.comlibretexts.org For a carboxylic acid, direct attack by a nucleophile is often followed by proton transfer, which complicates the reaction. masterorganicchemistry.com
Common transformations include:
Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), the carboxylic acid can be converted to its corresponding ester. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org
Amide Formation: Direct reaction with an amine is generally difficult and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), before reacting with an amine to form an amide. libretexts.org
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. This reaction is generally not facile for simple alkyl carboxylic acids unless there is a stabilizing feature for the resulting carbanion. organic-chemistry.org For instance, β-keto acids decarboxylate readily upon heating. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid, specific conditions such as high temperatures or specialized catalytic methods (e.g., photoredox catalysis) would likely be required for decarboxylation, though no specific studies have been reported. organic-chemistry.orgnih.gov
Chemical Transformations of the Oxane Ring within the Spirocyclic System
The oxane (tetrahydropyran) ring is a saturated ether and is generally unreactive under many conditions. Transformations would typically require harsh conditions or specific reagents to cleave the C-O bonds. Potential reactions, though not specifically documented for this compound, could include cleavage with strong acids like HBr or HI.
Ring-Opening and Rearrangement Pathways of the Spiro[3.5]nonane Core
The spiro[3.5]nonane core, consisting of a cyclobutane (B1203170) and a cyclohexane (B81311) ring sharing a single carbon atom, is subject to ring strain, particularly in the four-membered ring. Reactions that relieve this strain are thermodynamically favorable. Pathways could include acid-catalyzed or thermally induced ring-opening or rearrangement. However, no specific studies detailing these pathways for this compound are available.
Stereochemical Control and Diastereoselective Reactions
The spirocyclic nature of this compound introduces stereochemical considerations. The spiro center is a quaternary carbon, and the carbon bearing the carboxylic acid group is a stereocenter. Reactions on the carboxylic acid or the rings could be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes. For example, the approach of a nucleophile to the carbonyl group could be sterically hindered by the spirocyclic framework, favoring attack from the less hindered face. No specific research on stereochemical control for this molecule has been found.
Catalytic Applications in the Chemical Transformations of this compound
While this compound could theoretically serve as a building block or ligand in catalysis, no literature has been found that describes its use in catalytic applications. Catalysis would most likely be employed in its synthesis or derivatization, such as in the catalytic hydrogenation of a precursor or in acid-catalyzed esterification reactions.
Applications in Academic Chemical Research and Development
Utility as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. Spiro-lactones, such as derivatives of 6-oxaspiro[3.5]nonane-7-carboxylic acid, are recognized as important structural motifs in a variety of biologically active natural products and pharmaceuticals. nii.ac.jp The fixed spatial arrangement of substituents on the spirocyclic framework allows for precise control over the stereochemical outcome of chemical reactions.
The utility of such chiral lactones lies in their ability to serve as starting materials for the enantioselective synthesis of more complex molecules. nih.gov The lactone moiety can be selectively opened to reveal new functional groups, while the inherent chirality of the spirocyclic core directs the stereoselective formation of new chiral centers. Researchers have successfully employed chiral bifunctional catalysts in bromolactonizations to create chiral α-spiro-γ-lactones, which are valuable intermediates. nii.ac.jp These intermediates contain a reactive bromomethyl group that can be readily transformed into various other functionalities, providing access to a diverse library of optically active compounds. nii.ac.jp This approach underscores the value of spiro-lactones as versatile chiral building blocks for constructing molecules with high stereochemical complexity. researchgate.net
Role as a Structural Scaffold for Molecular Design
A molecular scaffold is a core structure upon which other chemical moieties are built. The rigidity and defined three-dimensional geometry of spirocyclic compounds make them ideal scaffolds for molecular design. acs.orgnih.gov Unlike flexible, linear molecules or flat aromatic systems, spirocycles like this compound provide a fixed framework that projects functional groups into distinct regions of three-dimensional space. tandfonline.comtandfonline.comsigmaaldrich.com This precise spatial orientation is crucial for optimizing interactions with biological targets, such as enzymes and receptors. tandfonline.com
The high sp3-hybridized carbon content of spirocyclic scaffolds is a desirable trait in modern drug discovery, as it often correlates with improved physicochemical properties and better pharmacokinetic profiles compared to flat, aromatic structures. tandfonline.com By using the 6-oxaspiro[3.5]nonane core, chemists can systematically vary the substituents appended to it, creating libraries of related compounds. nih.gov This allows for a structured exploration of chemical space to identify molecules with optimal biological activity and drug-like properties. sigmaaldrich.commdpi.com The defined exit vectors of the spirocyclic core enable a controlled survey of how the spatial placement of different functional groups affects molecular properties. sigmaaldrich.com
Contribution to Materials Science and Polymer Chemistry
The unique ring-strained structure of the oxetane (B1205548) and lactone components within this compound and related spiro compounds makes them valuable monomers in polymer chemistry. Their primary contribution lies in their ability to undergo ring-opening polymerization, a process that can address significant challenges in materials science, such as polymerization shrinkage.
A major challenge in the curing of thermosetting resins, such as epoxies, is the significant volume shrinkage that occurs during polymerization. patsnap.com This shrinkage, which arises from the conversion of longer van der Waals distances between monomer units to shorter covalent bonds in the polymer, can generate internal stress, leading to microfractures, reduced mechanical strength, and poor adhesion. patsnap.comnih.gov
Spiro orthoesters and spiro orthocarbonates, which share structural similarities with this compound, are a class of "expanding monomers" designed to counteract this effect. nih.govnih.govnih.gov These molecules undergo a double ring-opening polymerization. researchgate.netresearchgate.net For every one new bond that is formed, two covalent bonds within the spiro rings are cleaved. nih.govresearchgate.net This net increase in the number of broken bonds versus formed bonds results in a significant volume expansion, which can offset the shrinkage of the conventional resin matrix. nih.govresearchgate.net By incorporating these spiro monomers as additives in epoxy formulations, it is possible to create low-shrinkage or even zero-shrinkage materials. patsnap.comresearchgate.net Research has shown that adding a spiroorthocarbonate to an epoxy resin can reduce curing shrinkage rates significantly, for instance, from 6.13% down to 3.47%. researchgate.net This reduction in internal stress leads to improved mechanical properties, such as increased impact strength. researchgate.net
| Formulation | Curing Shrinkage Rate (%) | Impact Strength (kJ/m²) |
|---|---|---|
| Standard Epoxy Resin | 6.13 | 9.61 |
| Epoxy Resin with Spiro Monomer | 3.47 | 12.13 |
Researchers are exploring methods like atom transfer radical polymerization (ATRP) and click chemistry to create complex topologies such as spiro-shaped and fused-bicyclic polymers. researchgate.net For example, a spirocyclic polystyrene has been synthesized and used as a macroinitiator to create triblock copolymers with a spirocyclic mid-block. mdpi.com These advanced synthetic strategies open the door to designing materials with precisely controlled architectures and tunable physical properties for specialized applications. mdpi.comacs.orgacs.org
Applications in Medicinal Chemistry Research (Conceptual Framework)
In medicinal chemistry, the spirocyclic framework of 6-oxaspiro[3.5]nonane and its derivatives offers a powerful tool for lead optimization and the design of novel therapeutic agents. nih.govresearchgate.netnih.govnih.gov The rigid, three-dimensional nature of the scaffold is a key advantage in designing molecules that can bind to biological targets with high affinity and selectivity. acs.orgtandfonline.com
The 6-oxaspiro[3.5]nonane scaffold and related spirocycles are increasingly being explored as non-classical bioisosteres for more common structural motifs. rsc.orgresearchgate.net For instance, a spirocyclic group can serve as a rigid, three-dimensional replacement for a flexible gem-dimethyl group or a flat phenyl ring. chem-space.comchigroup.sitenih.gov This "escape from flatland" is a key trend in modern medicinal chemistry, as increasing the three-dimensionality and sp3-character of a drug candidate often leads to improved clinical success rates. tandfonline.comrsc.org The spirocyclic core can lock a molecule into a specific, biologically active conformation, thereby enhancing its binding affinity for a target protein. tandfonline.com Furthermore, replacing a metabolically vulnerable group with a stable spirocycle can improve a drug's pharmacokinetic properties, such as its half-life in the body. researchgate.net For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid, a derivative of piperidine, demonstrating the potential of these scaffolds to mimic and improve upon existing pharmacophores. univ.kiev.uauniv.kiev.ua
| Common Motif | Potential Spirocyclic Bioisostere | Potential Advantages of Replacement |
|---|---|---|
| gem-Dimethyl Group | Spiro[3.3]heptane | Introduces rigidity, defined exit vectors, novel chemical space. |
| Phenyl Ring | Bicyclo[1.1.1]pentane, Spirocycles | Increases sp³ fraction, improves solubility, reduces metabolic liability. |
| Piperidine Ring | Azaspiro[3.5]nonane | Enhances metabolic stability, provides novel vector space for substituents. |
Scaffolds for Structure-Activity Relationship (SAR) Exploration
The unique three-dimensional architecture of this compound makes it a valuable scaffold for structure-activity relationship (SAR) studies. The spirocyclic core, which features a cyclobutane (B1203170) ring fused to a tetrahydropyran (B127337) ring, imparts a high degree of conformational rigidity. This rigidity is advantageous in medicinal chemistry as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
Researchers can systematically modify the core structure of this compound to explore the impact of different functional groups on biological activity. The carboxylic acid moiety serves as a key handle for derivatization, allowing for the synthesis of a library of amides, esters, and other analogues. Furthermore, the saturated rings of the spirocyclic system can be functionalized to probe specific interactions within a biological target's binding site. By correlating these structural modifications with changes in biological activity, researchers can elucidate key pharmacophoric features and optimize lead compounds.
The inherent chirality of certain derivatives of this compound also offers an avenue for exploring stereospecific interactions with biological targets, a critical aspect of modern drug design.
Development of Chemical Probes and Research Tools
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be elaborated to generate such probes. For instance, the carboxylic acid group can be appended with reporter tags, such as fluorescent dyes or biotin, to enable visualization and isolation of target proteins.
Moreover, photoaffinity labels or reactive groups can be incorporated into the this compound framework. These "warhead" functionalities allow for the covalent modification of the target protein upon activation, facilitating target identification and validation studies. The defined stereochemistry of the spirocyclic core can be leveraged to design highly selective probes that minimize off-target effects.
The development of such research tools derived from this compound can significantly contribute to our understanding of cellular signaling pathways and disease mechanisms.
Utilization as Reference Standards in Analytical Method Development
In the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), well-characterized reference standards are indispensable. This compound, with its defined chemical structure and potential for high purity, can serve as such a standard.
Its use as a reference standard is crucial for the accurate quantification of related compounds in various matrices, including biological fluids and reaction mixtures. This is particularly important in pharmacokinetic and metabolism studies where precise concentration measurements are required. The stability and distinct mass spectral fragmentation pattern of this compound would further enhance its utility in these analytical applications. The availability of a reliable reference standard like this compound underpins the reproducibility and accuracy of scientific findings.
Future Research Directions and Emerging Opportunities for 6 Oxaspiro 3.5 Nonane 7 Carboxylic Acid
Development of Novel and Sustainable Synthetic Pathways
The efficient and sustainable synthesis of complex molecules is a cornerstone of modern organic chemistry. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.
Current synthetic strategies for spirocyclic lactones often involve multi-step sequences that may require harsh reagents and generate significant waste. researchgate.net Future endeavors could explore catalytic methods, such as transition-metal-catalyzed cycloadditions or enantioselective nickel-catalyzed intramolecular additions of lactone enolates, to construct the spirocyclic core in a more atom-economical fashion. acs.org
Moreover, the principles of green chemistry are expected to play a pivotal role in the synthesis of this compound derivatives. nih.gov This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions, such as visible-light photocatalysis. rsc.org The development of one-pot or tandem reactions that minimize intermediate purification steps will also be a key area of investigation. A direct synthesis of oxaspirolactones using visible-light photo- and heterogeneous Brønsted acid relay catalysis has been reported, offering a greener alternative to traditional methods. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, reduced waste | Development of novel chiral catalysts |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | Design of new photosensitizers and reaction pathways |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction parameters |
| Biocatalysis | High selectivity, environmentally friendly | Discovery and engineering of enzymes for spirocycle synthesis |
Exploration of Uncharted Reactivity and Mechanistic Aspects
A thorough understanding of the reactivity of this compound is crucial for its application in various fields. The strained cyclobutane (B1203170) ring and the lactone functionality are expected to be the primary sites of chemical transformations. Future research should systematically investigate the reactivity of this scaffold under a variety of conditions, including acidic, basic, and thermal environments.
Mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling, will be essential to elucidate the pathways of these reactions. For instance, the ring-opening of the lactone and the potential for rearrangement of the spirocyclic core are of significant interest. Understanding these fundamental aspects will enable chemists to selectively modify the molecule and introduce desired functionalities. A study on fused- and spiro-β-lactone-lactam systems has shown that the fused systems are formed preferentially under standard conditions, but spiro systems can be accessed when the formation of the fused system is blocked, highlighting the importance of understanding reaction mechanisms for selective synthesis. scispace.comrsc.org
Advanced Functionalization and Chemical Space Exploration
The ability to precisely modify a molecular scaffold is key to exploring its potential in drug discovery and materials science. Future research on this compound will undoubtedly focus on its advanced functionalization. The carboxylic acid group provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents through amide bond formation or other coupling reactions.
Furthermore, late-stage functionalization techniques, such as C-H activation, could be employed to modify the carbocyclic and heterocyclic rings directly. This would provide access to a diverse library of derivatives that would be difficult to synthesize using traditional methods. The exploration of the chemical space around the this compound scaffold will be crucial for identifying compounds with desirable biological activities or material properties. bohrium.comresearchgate.net Natural products are a rich source for exploring novel chemical spaces, and the unique scaffold of this compound could lead to the discovery of new bioactive molecules. nih.govresearchgate.net
Integration with Machine Learning and AI for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. springernature.com For this compound, these computational tools can be leveraged in several ways. ML models can be trained to predict the physicochemical properties, biological activities, and synthetic accessibility of virtual derivatives, thereby accelerating the discovery of promising candidates. research.googlesapiosciences.comdoaj.org
| AI/ML Application | Potential Impact | Data Requirements |
| Property Prediction | Rapid screening of virtual libraries | Large datasets of molecules with known properties |
| Retrosynthesis Planning | Identification of novel and efficient synthetic routes | Extensive reaction databases |
| De Novo Design | Generation of novel spirocyclic structures with desired properties | Generative models trained on chemical data |
| Mechanistic Insights | Elucidation of complex reaction mechanisms | Quantum mechanical calculations and experimental data |
Expanding Applications in Green Chemistry and Sustainable Processes
The unique properties of spirocyclic compounds can be harnessed for applications in green chemistry. For example, the development of catalysts based on the this compound scaffold could lead to more efficient and selective chemical transformations. The rigidity of the spirocyclic core could be exploited to create well-defined catalytic pockets.
Furthermore, derivatives of this compound could find use as building blocks for the synthesis of biodegradable polymers or as components of environmentally friendly materials. The exploration of these applications will contribute to the development of a more sustainable chemical industry. The synthesis of oxaspiro monomers for double ring-opening polymerization has been investigated as a way to reduce polymerization shrinkage in dental composites, showcasing a potential application in materials science. nih.gov
Interdisciplinary Research Collaborations for Novel Discoveries
The full potential of this compound can only be realized through interdisciplinary collaborations. Chemists will need to work closely with biologists to screen for novel biological activities, with pharmacologists to understand the mechanisms of action of bioactive derivatives, and with materials scientists to develop new functional materials.
These collaborations will be essential for translating fundamental chemical research into real-world applications. The unique structural features of this spirocyclic compound may lead to the discovery of molecules with novel modes of action or unprecedented material properties, opening up new avenues of research and development. The inherent three-dimensionality of spirocycles is increasingly being recognized as a valuable attribute in drug discovery, offering an "escape from flatland" that can lead to improved clinical success. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Oxaspiro[3.5]nonane-7-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis often involves spirocyclic ring formation via intramolecular cyclization or [3+2] cycloaddition. For example, tert-butyl ester derivatives (e.g., tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) are synthesized using Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates . Key steps include acid-catalyzed deprotection and purification via recrystallization or column chromatography. Derivatives like 6-oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride highlight the use of hydrochloride salts for improved solubility and crystallinity .
Q. How to characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR identify spirocyclic protons (e.g., δ 1.5–2.5 ppm for bridgehead protons) and carboxyl groups (δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Mol. weight: 183.21 for 2-oxo-1-azaspiro[3.5]nonane-7-carboxylic acid) and fragmentation patterns .
- IR : Stretching vibrations at ~1700 cm confirm carboxylic acid or ester functionalities .
Q. What functional groups in this compound influence its reactivity?
- Methodological Answer : The carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts for solubility) , while the spirocyclic ether/amine scaffold influences stereoelectronic properties. Substituents like tert-butyl esters (e.g., EN300-6472501) enhance steric hindrance, affecting nucleophilic substitution rates . Fluorine or cyano groups (e.g., 5-fluoro-2-oxa-7-azaspiro[3.5]nonane) alter polarity and metabolic stability .
Advanced Research Questions
Q. How to address contradictory data in the synthesis yields of derivatives under varying conditions?
- Methodological Answer : Discrepancies often arise from competing reaction pathways. For example, tert-butyl ester formation (e.g., tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate) may yield 60–80% under anhydrous conditions but <40% in humid environments due to Boc group hydrolysis . Systematic DOE (Design of Experiments) can optimize parameters like temperature, solvent polarity, and catalyst loading. LC-MS monitoring identifies by-products (e.g., ring-opened intermediates) .
Q. What computational methods predict stereochemical outcomes in spiro compound reactions?
- Methodological Answer : DFT (Density Functional Theory) calculations model transition states to predict regioselectivity in spirocyclic systems. For instance, the stereochemistry of 7-azaspiro[3.5]nonane hydrochloride derivatives is influenced by torsional strain in the bicyclic core . MD simulations assess conformational stability, aiding in rational design of derivatives like 2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid .
Q. How to optimize reaction conditions to minimize by-product formation during functionalization?
- Methodological Answer :
- Catalyst Screening : Palladium or nickel catalysts reduce side reactions in cross-coupling steps (e.g., Suzuki-Miyaura for aryl substituents) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates like 2-oxaspiro[3.5]nonane-7-carbonitrile, reducing dimerization .
- Temperature Control : Low temperatures (–20°C to 0°C) suppress epimerization during Boc deprotection .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
